molecular formula C15H15BrN6S2 B12712396 Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-15-8

Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12712396
CAS No.: 127142-15-8
M. Wt: 423.4 g/mol
InChI Key: ZWFNQUPYTFINHO-VXLYETTFSA-N
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Description

Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- is a useful research compound. Its molecular formula is C15H15BrN6S2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbonothioic dihydrazide, specifically the compound N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Carbonothioic dihydrazide derivatives are characterized by their unique structural features, which include two hydrazine groups attached to a thio group. The molecular formula for carbonothioic dihydrazide is C6H6N4S\text{C}_6\text{H}_6\text{N}_4\text{S} with a molecular weight of 166.19 g/mol. The synthesis typically involves the reaction of carbon disulfide with hydrazine derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol .

Biological Activity Overview

Research indicates that carbonothioic dihydrazide and its derivatives exhibit significant antimicrobial and anticancer activities. These compounds have shown promise in various studies, demonstrating effectiveness against a range of pathogens and cancer cell lines.

Antimicrobial Activity

Carbonothioic dihydrazide derivatives have been evaluated for their antibacterial and antifungal properties. Studies have reported that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of phenolic rings in some derivatives enhances their antimicrobial activity due to improved lipophilicity, facilitating better penetration into microbial membranes .

Anticancer Properties

Recent phenotypic screenings have highlighted the anticancer potential of thiocarbohydrazone derivatives related to carbonothioic dihydrazide. For instance, certain derivatives have been shown to induce apoptosis in leukemia and breast cancer cell lines by impairing DNA replication through a reactive oxygen species (ROS)-independent pathway. Notably, compounds such as 1,5-bis(salicylidene)thiocarbohydrazide displayed higher efficacy compared to standard chemotherapeutics like etoposide .

The biological activity of carbonothioic dihydrazide derivatives can be attributed to several mechanisms:

  • Metal Complexation : These compounds can form stable complexes with transition metals, enhancing their biological activity. Metal-carbonothioic dihydrazide complexes have been studied for their potential anticancer effects, leveraging the unique reactivity of metal ions .
  • Enzyme Inhibition : As antimicrobial agents, these compounds may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, certain derivatives have been shown to trigger apoptosis through modulation of cell cycle checkpoints and activation of intrinsic apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of carbonothioic dihydrazide derivatives:

  • Antimicrobial Screening : A study demonstrated that various thiocarbohydrazone derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with metal complexes showing enhanced toxicity compared to their parent ligands .
  • Anticancer Efficacy : Research involving phenotypic screening revealed that specific thiocarbohydrazones could inhibit DNA topoisomerase IIα, a critical target in cancer therapy. The most promising compound showed an inhibition rate superior to traditional chemotherapeutics .
  • Complex Formation Studies : Investigations into the interaction between carbonothioic dihydrazide and transition metals indicated that these complexes could enhance the therapeutic potential of the parent compound by improving solubility and bioavailability .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Mechanism References
AntimicrobialE. coli, S. aureusEnzyme inhibition, membrane disruption
AntifungalCandida albicans, fungiMembrane disruption
AnticancerLeukemia cells, MCF-7Apoptosis induction, DNA replication impairment

Properties

CAS No.

127142-15-8

Molecular Formula

C15H15BrN6S2

Molecular Weight

423.4 g/mol

IUPAC Name

1-(2-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H15BrN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+

InChI Key

ZWFNQUPYTFINHO-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Br)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Br)C2=CC=CC=N2

Origin of Product

United States

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